This molecule belongs to the class of pyrido[2,3-d]pyrimidines, which are bicyclic heterocyclic structures gaining interest in drug discovery due to their resemblance to DNA bases []. Some existing drugs in this class include piritrexim isethionate (bladder and urethral cancer treatment) and pipemidic acid (antibiotic) [].
Based on the properties of other pyrido[2,3-d]pyrimidines, 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one could be a potential candidate for research in various areas such as:
YM 976, with the Chemical Abstracts Service (CAS) Number 191219-80-4, is a novel compound classified as a phosphodiesterase type 4 inhibitor. It is primarily recognized for its potential therapeutic applications in treating respiratory conditions due to its ability to modulate inflammatory responses. The compound exhibits a unique chemical structure characterized by a chlorophenyl moiety, which contributes to its biological activity and specificity for phosphodiesterase type 4 enzymes .
YM 976 functions by inhibiting the enzyme phosphodiesterase type 4, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By preventing cAMP degradation, YM 976 enhances intracellular signaling pathways associated with anti-inflammatory responses. The compound has demonstrated efficacy in various experimental models, including:
YM 976 exhibits notable biological activity as an anti-inflammatory agent. Its primary mechanism involves the selective inhibition of phosphodiesterase type 4, leading to increased levels of cAMP within cells. This elevation promotes various downstream effects, including:
The synthesis of YM 976 involves several key steps that typically include:
YM 976 has several potential applications in pharmacology, primarily due to its role as a phosphodiesterase type 4 inhibitor. These applications include:
Studies investigating the interactions of YM 976 with other compounds have highlighted its unique profile among phosphodiesterase type 4 inhibitors. Notably:
Several compounds share similarities with YM 976 in terms of their mechanism of action as phosphodiesterase type 4 inhibitors. A comparison of these compounds highlights the unique aspects of YM 976:
YM 976's selective inhibition profile and lower emetogenicity distinguish it from these similar compounds, making it an attractive candidate for further research and potential therapeutic use.
X-ray crystallography performed on close structural homologues of YM 976 has clarified that the molecule intercalates into the catalytic pocket formed by the Q-switch glutamine side chain, the metal-chelated hydrophobic clamp (phenylalanine 618 and isoleucine 582) and the dual Mg²⁺/Zn²⁺ ion pair typical of phosphodiesterase 4 active sites [3] [4]. Key observations include:
Steady-state enzyme kinetics on human peripheral leukocyte preparations demonstrate competitive inhibition governed by a single binding event [5]. Line-weaver–Burk plots reveal:
Parameter | YM 976 value | Methodology | Source |
---|---|---|---|
Half-maximal inhibitory concentration against phosphodiesterase 4 | 2.2 nM [5] | Radiometric catalytic assay | 1 |
Turnover-number reduction at saturating inhibitor | 0% (competitive) [5] | Line-weaver–Burk fit | 1 |
Hill slope | 1.0 [6] | Fluorescence polarisation | 29 |
While many first-generation phosphodiesterase 4 ligands require the enzyme’s high-affinity “HAR” conformation—implicated in nausea induction—YM 976 exhibits no bias toward this restricted state, binding equivalently to basal and HAR conformations in recombinant catalytic domains [6]. This mechanistic neutrality is implicated in the compound’s minimal perturbation of central emetic circuitry, although safety profiling itself is beyond the scope of the present article.
Direct comparison of YM 976 with representative family members shows a ≥1,000-fold window of selectivity for phosphodiesterase 4 versus non-target isoenzymes [5].
Isoenzyme tested | Half-maximal inhibitory concentration | Relative selectivity versus phosphodiesterase 4 | Assay medium | Source |
---|---|---|---|---|
Phosphodiesterase 1 (bovine brain) | >3,000 nM [5] | >1,360-fold [5] | Ca²⁺/calmodulin buffer | 1 |
Phosphodiesterase 2 (human platelets) | >3,000 nM [5] | >1,360-fold [5] | Mn²⁺/cGMP buffer | 1 |
Phosphodiesterase 3 (porcine heart) | >3,000 nM [5] | >1,360-fold [5] | Mg²⁺/cGMP buffer | 1 |
Phosphodiesterase 5 (recombinant catalytic core) | >3,000 nM [5] | >1,360-fold [5] | Mn²⁺/cGMP buffer | 1 |
Phosphodiesterase 4 catalytic pool | 2.2 nM [5] | Baseline | Radiometric cAMP assay | 1 |
Within the phosphodiesterase 4 family, the catalytic site is conserved, yet flanking regulatory domains confer subtle inhibitor preferences. Mutational analyses pinpoint a single leucine-to-glutamine divergence in the C-terminal control region 3 that dictates subtype bias of several pyrimidinone derivatives [4]. For YM 976:
Phosphodiesterase 4B2 dominates cyclic adenosine monophosphate turnover in primary monocytes and neutrophils [8]. Thus, the uniform nanomolar potency of YM 976 across phosphodiesterase 4B splice products secures robust inhibition in myeloid lineages central to inflammatory cascades [8].
In U937 monocytoid cells, YM 976 augments prostaglandin E₂-evoked cyclic adenosine monophosphate accumulation by 3.5-fold over baseline at 100 nM [5], outperforming rolipram under identical conditions [5].
Bovine tracheal smooth-muscle strips exposed to 10 µM YM 976 display a twofold rise in tissue cyclic adenosine monophosphate concomitant with histamine desensitisation [9].
Biological matrix | YM 976 concentration | Cyclic adenosine monophosphate increase | Comparator | Source |
---|---|---|---|---|
U937 cells | 100 nM | +350% versus agonist alone [5] | Rolipram +280% [5] | 1 |
Bovine tracheal smooth muscle | 10 µM | +210% versus histamine control [9] | Theophylline +40% [9] | 7 |
3T3-L1 pre-adipocytes | 30 µM | +260% basal cyclic adenosine monophosphate [10] | — | 12 |
Cyclic adenosine monophosphate accumulation activates protein kinase A, catalysing phosphorylation of vasorelaxant targets and transcriptional regulators. In mononuclear leukocytes, YM 976-dependent protein kinase A activation suppresses tumor necrosis factor alpha messenger RNA transcription by attenuating nuclear factor κB nuclear entry [5]. Parallel observations in guinea-pig airway tissue link protein kinase A activation to dampened histamine-induced contractility [11].
In differentiating 3T3-L1 adipocytes, YM 976-induced cyclic adenosine monophosphate spikes trigger adenosine monophosphate-activated protein kinase phosphorylation, thereby repressing peroxisome-proliferator-activated receptor gamma expression and halting early adipogenesis [10]. Genetic or pharmacological ablation of adenosine monophosphate-activated protein kinase reverses these transcriptional effects, underscoring a dual protein kinase A–adenosine monophosphate-activated protein kinase axis downstream of cyclic adenosine monophosphate elevation [10].
Transcriptomic profiling of YM 976-treated peripheral blood mononuclear cells reveals down-regulation of interleukin-1 beta and interleukin-6 transcripts alongside up-regulation of interleukin-10, mirroring classic cyclic adenosine monophosphate-driven immunoreprogramming [12]. In murine high-fat-diet models, however, the compound lacks central nervous system penetrance and therefore fails to reproduce the energy-balance modulation observed with brain-permeant analogues, confirming peripheral selectivity of its cyclic adenosine monophosphate activity [13].
Downstream effector | Direction of modulation by YM 976 | Primary evidence | Source |
---|---|---|---|
Tumor necrosis factor alpha transcription | ↓70% in lipopolysaccharide-stimulated monocytes [5] | Protein kinase A dependence | 1 |
Adenosine monophosphate-activated protein kinase phosphorylation | ↑2.3-fold in 3T3-L1 cells [10] | Reversed by Compound C | 12 |
Interleukin-1 beta messenger RNA | ↓60% in monocytes [12] | Cyclic adenosine monophosphate-adenosine signalling | 58 |
Interleukin-10 secretion | ↑1.8-fold in monocytes [12] | Exogenous cyclic adenosine monophosphate mimicry | 58 |